
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid
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Overview
Description
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is a chiral amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, a hydroxyl group on the third carbon, and a phenyl group attached to the same carbon. This compound is significant in organic synthesis and pharmaceutical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of flow microreactor systems for the efficient and sustainable introduction of the tert-butoxycarbonyl group . Another approach involves the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability . These systems allow for the continuous production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development
The compound serves as a crucial intermediate in the synthesis of bioactive molecules. Its structural features allow for modifications that enhance biological activity. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and in the treatment of neurodegenerative diseases. The presence of the tert-butoxycarbonyl (Boc) group facilitates the protection of amines during synthesis, allowing for more complex structures to be achieved without compromising the integrity of sensitive functional groups .
2. Peptide Synthesis
The compound is utilized in peptide synthesis due to its ability to act as a chiral auxiliary. This property is particularly valuable in the production of enantiomerically pure compounds, which are essential in pharmaceuticals where chirality can significantly influence drug efficacy and safety. The Boc group can be easily removed under mild acidic conditions, making it suitable for sequential reactions .
Asymmetric Synthesis
1. Chiral Auxiliaries
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is employed as a chiral auxiliary in asymmetric synthesis processes. Its use allows chemists to achieve high enantioselectivity in reactions such as alkylation and acylation. Studies have demonstrated that utilizing this compound can lead to yields exceeding 90% with excellent enantiomeric ratios .
2. Solid-Phase Synthesis
The compound has been integrated into solid-phase synthesis techniques, enabling the efficient production of complex peptide libraries. The ability to recycle chiral auxiliaries has been shown to reduce waste and improve the overall sustainability of synthetic processes .
Material Science
1. Polymer Chemistry
In material science, this compound has been investigated for its potential use in developing biodegradable polymers. The incorporation of this amino acid derivative into polymer matrices can enhance mechanical properties while maintaining biodegradability, making it a candidate for environmentally friendly materials .
2. Fluorescent Probes
Recent research has explored the use of this compound in synthesizing fluorescent probes for biological imaging. Modifications to the core structure allow for the development of charge-transfer-based fluorescent systems that can be used to visualize cellular processes in real-time .
Case Studies
Mechanism of Action
The mechanism of action of (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways and cellular processes. The presence of the Boc protecting group and the hydroxyl and phenyl groups contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(2S, 3S)-Tartaric acid: A diastereomer of (2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid, differing in the presence of carboxyl groups instead of the Boc and phenyl groups.
(2S, 3R)-3-Alkyl/alkenylglutamates: These compounds share a similar backbone but differ in the substituents attached to the carbon atoms.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc protecting group makes it particularly useful in peptide synthesis and as a chiral auxiliary in asymmetric synthesis .
Biological Activity
(2S, 3S)-2-tert-Butoxycarbonylamino-3-hydroxy-3-phenyl-propionic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound, often referred to as a derivative of phenylalanine, has implications in various therapeutic areas, including cancer treatment and metabolic disorders.
The chemical formula of this compound is C14H19NO5, with a molecular weight of 281.30 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in peptide chemistry to enhance stability and solubility.
Property | Value |
---|---|
Molecular Formula | C14H19NO5 |
Molecular Weight | 281.30 g/mol |
Boiling Point | Not available |
Density | Not available |
pKa | Not available |
The biological activity of this compound can be attributed to its structural similarity to amino acids involved in protein synthesis and signaling pathways. The presence of the phenyl group is particularly significant as it may interact with various biological targets, including enzymes and receptors.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds containing the Boc group can influence cell proliferation and apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and growth.
In a study published in Molecules, it was noted that certain Boc-protected amino acids can inhibit tumor growth by inducing apoptosis in cancer cells through caspase activation pathways .
Metabolic Effects
There is also evidence suggesting that this compound may have metabolic effects, potentially acting as an insulin sensitizer. This could be beneficial for conditions such as type 2 diabetes or metabolic syndrome. The exact pathways involved remain under investigation.
Case Studies
- Case Study on Anticancer Properties
- Metabolic Studies
Properties
IUPAC Name |
3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(12(17)18)11(16)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NONUVMOXNPGTBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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